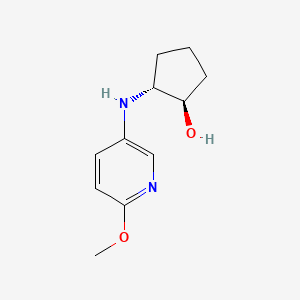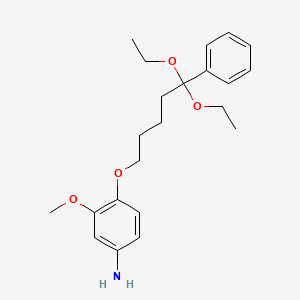
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline is an organic compound with the molecular formula C22H31NO4 and a molar mass of 373.49 g/mol . This compound is characterized by its complex structure, which includes a benzenamine core substituted with a 5,5-diethoxy-5-phenylpentyl group and a methoxy group. It is also known by its synonym, Valerophenone, 5-(4-amino-2-methoxyphenoxy)-, diethyl acetal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 5,5-diethoxy-5-phenylpentyl group: This step involves the reaction of phenylacetaldehyde with diethyl acetal in the presence of an acid catalyst to form the 5,5-diethoxy-5-phenylpentyl intermediate.
Attachment to the benzenamine core: The intermediate is then reacted with 4-hydroxy-3-methoxyaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((5,5-Dimethoxy-5-phenylpentyl)oxy)-3-methoxyaniline
- 4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-ethoxyaniline
- 4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-hydroxyaniline
Uniqueness
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C22H31NO4 |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
4-(5,5-diethoxy-5-phenylpentoxy)-3-methoxyaniline |
InChI |
InChI=1S/C22H31NO4/c1-4-26-22(27-5-2,18-11-7-6-8-12-18)15-9-10-16-25-20-14-13-19(23)17-21(20)24-3/h6-8,11-14,17H,4-5,9-10,15-16,23H2,1-3H3 |
InChI-Schlüssel |
PNQOAPPBKSEXKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCCOC1=C(C=C(C=C1)N)OC)(C2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13348954.png)
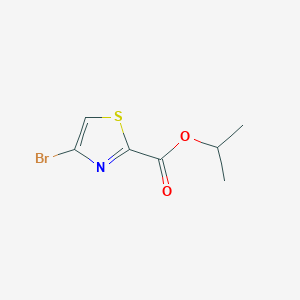
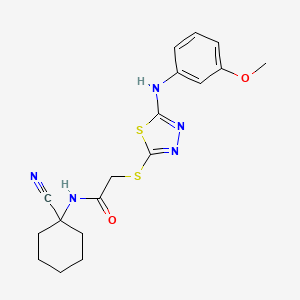
![3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid](/img/structure/B13348962.png)
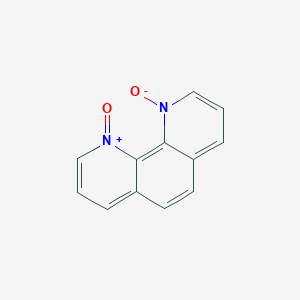
![(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13348978.png)

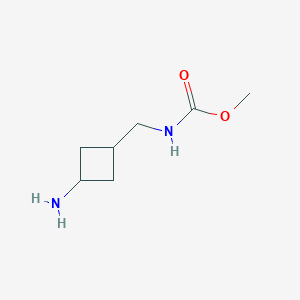
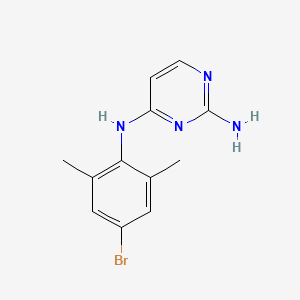
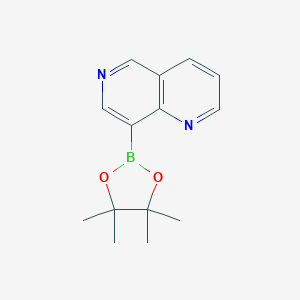
![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)
